Bifunctional Linker Length Comparison: C7 Spacer vs. Common C5/C6 Analogs
In the design of bifunctional molecules like PROTACs, linker length is a critical parameter that directly influences ternary complex formation and degradation efficiency. Tert-butyl 7-hydroxyheptanoate provides a 7-carbon (C7) aliphatic spacer arm between its orthogonal functional groups [1]. This represents a quantifiable differentiation from its closest commercially available, orthogonally protected analogs, such as tert-butyl 6-hydroxyhexanoate (C6, CAS 23077-52-3) and tert-butyl 5-hydroxypentanoate (C5, CAS 77308-50-8). This additional carbon atom translates to an increased theoretical end-to-end distance, which can be crucial for bridging specific protein-protein interaction (PPI) interfaces [2].
Enables linker-length optimization in PROTAC design.
Class-level inference; validate for specific PPI targets.
| Evidence Dimension | Linear carbon spacer length between functional groups |
|---|---|
| Target Compound Data | 7 carbon atoms |
| Comparator Or Baseline | tert-butyl 6-hydroxyhexanoate (6 carbon atoms); tert-butyl 5-hydroxypentanoate (5 carbon atoms) |
| Quantified Difference | +1 carbon vs. C6 analog; +2 carbons vs. C5 analog |
| Conditions | Structural analysis based on chemical formula (C11H22O3 for target vs. C10H20O3 for C6 analog) |
Why This Matters
This specific C7 length offers a distinct spatial parameter for optimizing the 'linkerology' of bifunctional molecules, enabling researchers to fine-tune the distance and geometry between binding moieties, which is often a critical variable in achieving potent degradation or target engagement.
- [1] PubChem. (n.d.). tert-Butyl 7-hydroxyheptanoate. PubChem CID: 54194354. View Source
- [2] Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2021). Unraveling the Role of Linker Length in PROTACs. Journal of Medicinal Chemistry, 64(12), 8042-8052. View Source
